molecular formula C18H13ClF2N2OS B2378388 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide CAS No. 895779-41-6

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide

Cat. No.: B2378388
CAS No.: 895779-41-6
M. Wt: 378.82
InChI Key: SXXNBRHMTPRJNW-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Mechanism of Action

Target of Action

The primary targets of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide are the D4 dopamine receptors . These receptors are a type of G protein-coupled receptors that are involved in various neurological processes, including cognition, learning, and emotion.

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptors . It binds to these receptors with high affinity, thereby modulating the receptor’s activity and influencing the downstream signaling pathways.

Pharmacokinetics

It is soluble in dmso , which may influence its bioavailability and distribution within the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines .

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide: Known for its diverse biological activities.

    N-{2-[2-(4-bromophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide: Similar structure but with a bromine atom instead of chlorine, which may affect its biological activity.

    N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide: Contains a methyl group instead of chlorine, which can influence its chemical properties

Uniqueness

This compound is unique due to the presence of both the thiazole ring and the 3,4-difluorobenzamide moiety. This combination imparts specific biological activities and chemical properties that make it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF2N2OS/c19-13-4-1-11(2-5-13)18-23-14(10-25-18)7-8-22-17(24)12-3-6-15(20)16(21)9-12/h1-6,9-10H,7-8H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXNBRHMTPRJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C3=CC(=C(C=C3)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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